![molecular formula C25H21N5O2S2 B2920910 N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-09-9](/img/structure/B2920910.png)
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H21N5O2S2 and its molecular weight is 487.6. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of N-benzyl cyclo-tertiary amines , which are key components in natural products and pharmaceutical synthesis . These amines serve as basic building blocks for many active pharmaceutical ingredients, such as donepezil and trimetazidine. The research has shown that through enzyme engineering, specifically targeting imine reductase, the synthesis process can be made more efficient, improving conversion rates and selectivity .
Organic Synthesis Intermediates
The compound has been identified as a precursor for the generation of p-(N,N-dimethyl)benzyl equivalents . These intermediates are crucial in synthetic chemistry for constructing versatile natural products and drugs. The research highlights a novel method for generating these intermediates using visible-light-promoted reactions, providing easier access to diarylalkanes .
Memory Amelioration
In the field of neuroscience, derivatives of this compound have been studied for their effects on memory deficits and learning difficulties . Specifically, they have been compared to conventional drugs like donepezil in models of scopolamine-induced memory impairment, showing potential as therapeutic agents for cognitive disorders .
Antibacterial and Antimycobacterial Activities
Imidazole derivatives, which include the compound , exhibit a range of biological activities. Among these, antibacterial and antimycobacterial properties are significant, suggesting potential use in combating bacterial infections and diseases like tuberculosis .
Antioxidant Potential
The compound has shown promise as an antioxidant. Studies have synthesized derivatives that demonstrated good scavenging potential, comparable to ascorbic acid in assays . This indicates its utility in reducing oxidative stress, which is implicated in various diseases.
Chemotherapeutic Value
Heterocyclic compounds like this one have high chemotherapeutic values. They are used in the development of novel drugs to treat infectious diseases, showcasing the importance of such compounds in medical research and drug development .
properties
IUPAC Name |
N-benzyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c31-23(26-15-18-9-3-1-4-10-18)17-33-24-28-27-22(30(24)19-11-5-2-6-12-19)16-29-20-13-7-8-14-21(20)34-25(29)32/h1-14H,15-17H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVCISVXCKLNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide |
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